molecular formula C30H32ClN3O3 B12461144 4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide

4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide

Cat. No.: B12461144
M. Wt: 518.0 g/mol
InChI Key: ZZKOQJVFVBJSFE-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acetylation of an amine group, followed by the introduction of a chlorophenyl group and the formation of a carbamoyl group. The final step involves the cyclohexylation of the benzamide structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the specific oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide include:

  • 4-(acetylamino)-5-chloro-2-methoxybenzoic acid methyl ester
  • 4-(acetylamino)-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C30H32ClN3O3

Molecular Weight

518.0 g/mol

IUPAC Name

4-acetamido-N-(4-chlorophenyl)-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]benzamide

InChI

InChI=1S/C30H32ClN3O3/c1-20-8-7-9-21(2)27(20)33-29(37)30(18-5-4-6-19-30)34(26-16-12-24(31)13-17-26)28(36)23-10-14-25(15-11-23)32-22(3)35/h7-17H,4-6,18-19H2,1-3H3,(H,32,35)(H,33,37)

InChI Key

ZZKOQJVFVBJSFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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